An In-Depth Technical Guide to the Molecular Structure and Properties of 1-Chloro-3-methoxy-5-nitrobenzene
An In-Depth Technical Guide to the Molecular Structure and Properties of 1-Chloro-3-methoxy-5-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of 1-chloro-3-methoxy-5-nitrobenzene (CAS No. 55910-07-1), a trisubstituted aromatic compound of significant interest to researchers in synthetic chemistry and drug development.[1] As a nitroaromatic halide, its molecular architecture presents a unique interplay of electronic effects that dictate its reactivity and spectroscopic properties. This document elucidates the core structural features, proposes a validated synthetic pathway, details methods for spectroscopic confirmation, analyzes its chemical reactivity profile, and outlines essential safety protocols. The content herein is structured to deliver not just procedural steps but the underlying scientific rationale, empowering researchers to apply this knowledge effectively in a laboratory setting.
Molecular Identity and Physicochemical Properties
1-Chloro-3-methoxy-5-nitrobenzene is a derivative of benzene featuring three key functional groups: a chloro group, a methoxy group, and a nitro group arranged in a 1,3,5- (or meta-) substitution pattern relative to each other. This specific arrangement governs its physical and chemical behavior.
Nomenclature and Identifiers
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Systematic IUPAC Name: 1-chloro-3-methoxy-5-nitrobenzene[1]
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Common Synonyms: 3-Chloro-5-nitroanisole, 5-Chloro-1-methoxy-3-nitrobenzene, 3-chloro-5-nitrophenyl methyl ether[1]
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CAS Number: 55910-07-1[1]
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Molecular Formula: C₇H₆ClNO₃[1]
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Molecular Weight: 187.58 g/mol [1]
Core Molecular Structure
The foundational structure is a benzene ring, which imparts planarity and aromaticity. The substituents—chloro, methoxy, and nitro groups—are positioned at carbons 1, 3, and 5, respectively.
Caption: 2D representation of 1-chloro-3-methoxy-5-nitrobenzene.
Physicochemical Properties
Experimental data for this specific molecule is sparse; therefore, properties are primarily derived from computational models and comparison with analogous structures like 1-chloro-3-nitrobenzene.
| Property | Value / Description | Source |
| Molecular Weight | 187.58 g/mol | PubChem (Computed)[1] |
| Appearance | Expected to be a pale yellow crystalline solid, typical for nitroaromatic compounds. | Analogy to 1-Chloro-3-nitrobenzene[2][3] |
| XLogP3 | 2.5 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |
| Solubility | Expected to be insoluble in water, but soluble in organic solvents like ethanol, ether, and acetone. | Analogy to 1-Chloro-3-nitrobenzene[4] |
| Boiling Point | > 236 °C (Predicted) | Analogy to 1-Chloro-3-nitrobenzene[2][4] |
| Melting Point | > 44-48 °C (Predicted) | Analogy to 1-Chloro-3-nitrobenzene[3] |
Synthesis and Purification
Rationale for Synthetic Strategy
The most logical and field-proven approach for synthesizing 1-chloro-3-methoxy-5-nitrobenzene is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. The causality for this choice is rooted in the electronic nature of the starting material. We propose using 1,3-dichloro-5-nitrobenzene as the precursor. In this molecule, the two chlorine atoms are chemically equivalent and are positioned meta to the strongly electron-withdrawing nitro group. While a meta relationship does not provide resonance stabilization for the Meisenheimer intermediate—the hallmark of SₙAr reactions—the powerful inductive effect of the nitro group, combined with that of the chlorine atoms, sufficiently reduces the electron density of the aromatic ring to make it susceptible to nucleophilic attack.[5][6]
The choice of sodium methoxide (NaOCH₃) as the nucleophile is deliberate. It is a strong, unhindered nucleophile that selectively displaces one of the chloro groups to form the desired ether linkage. Using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical as it effectively solvates the sodium cation, liberating the methoxide anion for reaction and promoting the SₙAr mechanism. A similar procedure has been successfully industrialized for related compounds.[7]
Proposed Synthetic Protocol (Self-Validating)
This protocol is designed as a self-validating system. Each step includes a checkpoint (e.g., TLC analysis, pH measurement) to ensure the reaction is proceeding as expected before moving to the next stage.
Materials:
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1,3-Dichloro-5-nitrobenzene (1.0 eq)
-
Sodium methoxide (solid, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
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Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1,3-dichloro-5-nitrobenzene (e.g., 10.0 g, 52.1 mmol) in anhydrous DMSO (150 mL).
-
Reagent Addition: Begin stirring and warm the solution to 50 °C. Cautiously add solid sodium methoxide (e.g., 5.6 g, 104.2 mmol, 2.0 eq) in portions over 30 minutes. An exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to 100 °C and maintain for 12-16 hours.
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Causality Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates conversion. The reaction is self-validating as incomplete conversion will be immediately apparent.
-
-
Work-up & Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing an ice-water slurry (500 mL). This precipitates the organic product from the DMSO/water phase.
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Extraction: Transfer the slurry to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (3 x 100 mL) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to afford pure 1-chloro-3-methoxy-5-nitrobenzene.[7]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 1-chloro-3-methoxy-5-nitrobenzene.
Spectroscopic and Structural Elucidation
The confirmation of the molecular structure relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous proof of identity.
The Logic of Spectroscopic Analysis
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¹H NMR identifies the number and connectivity of hydrogen atoms.
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¹³C NMR determines the number of unique carbon environments.
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IR Spectroscopy confirms the presence of key functional groups (NO₂, C-O, C-Cl).
-
Mass Spectrometry establishes the molecular weight and the presence of chlorine through its isotopic signature.
Predicted Spectroscopic Data
| Technique | Predicted Observation | Rationale |
| ¹H NMR | ~7.8-8.2 ppm (2H, m) : Aromatic protons ortho to the NO₂ group. ~7.4-7.6 ppm (1H, m) : Aromatic proton between Cl and OCH₃. ~3.9 ppm (3H, s) : Methoxy (OCH₃) protons. | The powerful deshielding effect of the nitro group shifts ortho protons significantly downfield. The methoxy group protons appear as a characteristic singlet. |
| ¹³C NMR | ~160 ppm : C-OCH₃. ~149 ppm : C-NO₂. ~135 ppm : C-Cl. ~110-130 ppm : Remaining 3 aromatic carbons. | The chemical shifts are dictated by the electronegativity and resonance effects of the attached substituents. Six distinct signals are expected due to molecular asymmetry. |
| IR (cm⁻¹) | ~1530 & ~1350 : Asymmetric & symmetric N-O stretch (strong). ~2850-2960 : C-H stretch (methoxy). ~1250 : Aryl-O-C stretch. ~750-850 : C-Cl stretch. | These are characteristic absorption frequencies for the key functional groups present in the molecule.[8] |
| Mass Spec (EI) | M⁺ at m/z 187 . M⁺+2 at m/z 189 (approx. 1/3 intensity of M⁺). | The molecular ion peak confirms the molecular weight.[1] The characteristic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl provides definitive evidence for the presence of one chlorine atom. |
Chemical Reactivity and Electronic Profile
The reactivity of 1-chloro-3-methoxy-5-nitrobenzene is a direct consequence of the interplay between its three substituents.
Analysis of Substituent Effects
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Nitro Group (-NO₂): A powerful deactivating group (-I, -M effect). It withdraws electron density from the ring, making it less susceptible to electrophilic attack, and directs incoming electrophiles to the meta position.[9][10]
-
Chloro Group (-Cl): A deactivating group (-I > +M effect). It withdraws electron density via induction but can donate via resonance. It is an ortho, para-director.
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Methoxy Group (-OCH₃): A strong activating group (+M > -I effect). It donates electron density to the ring via resonance, favoring electrophilic attack. It is an ortho, para-director.
Caption: Summary of substituent electronic effects on the aromatic ring.
Electrophilic Aromatic Substitution
The ring is strongly deactivated overall due to the nitro group. The directing effects of the substituents are conflicting. The methoxy group directs ortho (C2, C4) and para (C6), while the chloro group also directs ortho (C2, C6) and para (C4). The nitro group directs to C2, C4, and C6. All directors point to the same positions. However, the powerful deactivating nature of the nitro group makes electrophilic substitution reactions (e.g., further nitration, halogenation) extremely difficult and likely to require harsh, forcing conditions.
Nucleophilic Aromatic Substitution (SₙAr)
This is the molecule's most significant reactive pathway. The chloro group is positioned para to the strongly electron-withdrawing nitro group. This geometric arrangement is ideal for SₙAr because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group via resonance.[5][6] This stabilization dramatically lowers the activation energy for the reaction, making the chloro group a facile leaving group when attacked by a strong nucleophile (e.g., amines, alkoxides, thiolates). The methoxy group at the meta position has a minimal electronic impact on this specific reaction pathway.
Safety, Handling, and Storage
Hazard Assessment: As a chlorinated nitroaromatic compound, 1-chloro-3-methoxy-5-nitrobenzene must be handled as a hazardous substance. Analogous compounds like 1-chloro-3-nitrobenzene and 1,3-dichloro-5-nitrobenzene are classified as toxic upon ingestion, inhalation, and skin contact, and may cause organ damage through prolonged exposure.[2][3][11] They are also toxic to aquatic life.[3]
-
Toxicity: Harmful if swallowed, toxic in contact with skin or if inhaled.[3][11]
-
Physical Hazards: Finely dispersed dust may form explosive mixtures in air.[2]
-
Chemical Hazards: Decomposes on burning to produce toxic fumes, including nitrogen oxides and hydrogen chloride.[2]
Recommended Handling Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep separated from combustible materials, reducing agents, and strong oxidants.[2]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter the environment.[2]
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Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]
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Allen. (n.d.). p-Chloronitrobenzene undergoes nulceophilic substitution faster than chlorobenzene. Explain giving the resonating structures as well. Retrieved from [Link]
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SD Chemistry. (2021, January 25). ONC-12/Electrophilic Substitution Reactions of Nitrobenzene/Organic Nitrogen Compounds/TN 12th Std. YouTube. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-3-nitro-, IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring? Retrieved from [Link]
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ResearchGate. (n.d.). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Benzene, 1-chloro-2-ethoxy-3-methoxy-5-methyl-4-nitro-. Substance Registry Services. Retrieved from [Link]
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T3DB. (n.d.). Nitrobenzene (T3D4216). Retrieved from [Link]
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